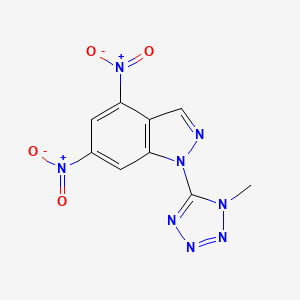
Di-tert-butylphosphane--mercury (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butylphosphane–mercury (2/1) is a chemical compound that consists of two di-tert-butylphosphane molecules coordinated to a single mercury atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butylphosphane–mercury (2/1) typically involves the reaction of di-tert-butylphosphane with a mercury salt, such as mercury(II) chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphane. The general reaction can be represented as follows:
2(CH3)3CPH+HgCl2→(CH3)3CP2Hg+2HCl
Industrial Production Methods
化学反応の分析
Types of Reactions
Di-tert-butylphosphane–mercury (2/1) can undergo various types of chemical reactions, including:
Oxidation: The phosphane ligands can be oxidized to phosphine oxides.
Substitution: The mercury center can participate in substitution reactions with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.
Substitution: Ligands such as halides or other phosphines can be used in substitution reactions.
Major Products
Oxidation: The major product is di-tert-butylphosphine oxide.
Substitution: The products depend on the substituting ligand but can include various mercury-phosphine complexes.
科学的研究の応用
Di-tert-butylphosphane–mercury (2/1) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its interactions with biological molecules are studied to understand mercury’s effects on biological systems.
Medicine: Research into its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: It is used in the synthesis of other organometallic compounds and as a catalyst in various industrial processes.
作用機序
The mechanism by which di-tert-butylphosphane–mercury (2/1) exerts its effects involves the coordination of the phosphane ligands to the mercury center. This coordination can influence the reactivity and stability of the mercury atom, making it a useful compound in catalysis and other chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- Di-tert-butylphosphine oxide
- Bis(tert-butyl)phosphine
- Di-tert-butylphosphine
Uniqueness
Di-tert-butylphosphane–mercury (2/1) is unique due to the presence of both phosphane and mercury in the same molecule, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to act as a ligand and participate in various chemical reactions makes it valuable in research and industrial applications.
特性
CAS番号 |
90054-11-8 |
|---|---|
分子式 |
C16H38HgP2 |
分子量 |
493.01 g/mol |
IUPAC名 |
ditert-butylphosphane;mercury |
InChI |
InChI=1S/2C8H19P.Hg/c2*1-7(2,3)9-8(4,5)6;/h2*9H,1-6H3; |
InChIキー |
LPZQIHDSUFUSKG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]](/img/structure/B14379523.png)
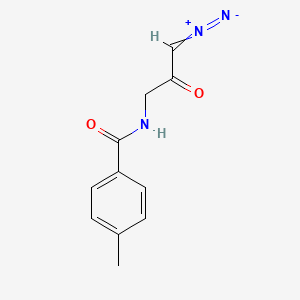
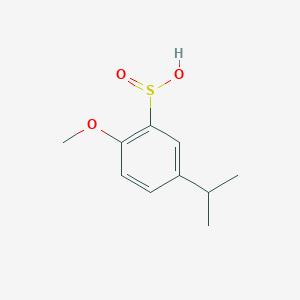

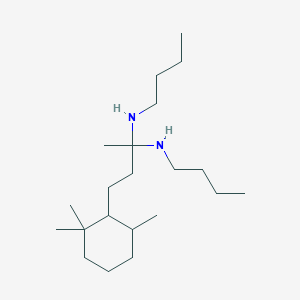
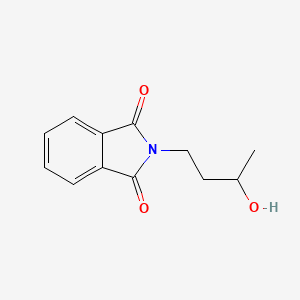
![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)
![2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14379573.png)
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL](/img/structure/B14379586.png)
